3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions that can include one-pot synthesis methods and reactions based on well-known chemical reactions like the Biginelli reaction. These processes often involve the reaction of specific aldehydes, diketo compounds, and urea or thiourea in an acidic medium. Purification methods such as column chromatography are typically employed to isolate the desired compounds, which are then characterized by techniques such as IR, NMR, and mass spectroscopy (Rathod & Solanki, 2018).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction techniques to determine the crystal structure of a compound. Density functional theory (DFT) is frequently used to calculate molecular geometry, vibrational frequencies, and NMR chemical shift values, comparing these with experimental data to validate the theoretical models. Such studies provide insights into the conformation and packing of molecules, as well as the effects of different solvents on molecular properties (Özdemir et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds can include cyclization, N-oxidation, and reactions with various functional groups. These reactions are crucial for modifying the compound's chemical structure and, consequently, its chemical properties. The reactivity of these compounds towards different reagents can shed light on their functional group compatibility and reaction mechanisms (Stillwell, Sinha, & Tannenbaum, 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in chemical synthesis (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemicals, and stability under various conditions, are critical for the practical application of these compounds. Studies often involve investigating the compound's behavior in reaction with different chemical agents and under different environmental conditions to elucidate its chemical stability and reactivity patterns (Kolisnyk et al., 2015).
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis and Biological Evaluation of Novel Derivatives :
- Research has demonstrated the synthesis of novel pyrazolopyrimidine derivatives with potential anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a series of chemical reactions starting from aminopyrazole derivatives, which share structural similarities with the compound of interest (Rahmouni et al., 2016).
Antimicrobial Activity of Pyrimidine Derivatives :
- Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the broad potential of such compounds in medicine and pharmaceutical research. These efforts underscore the relevance of exploring the antimicrobial properties of related compounds, including 3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide (Rathod & Solanki, 2018).
Biological Activities and Applications
Anticancer and Enzyme Inhibition :
- The exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provides insight into the potential therapeutic applications of structurally related compounds. The structure-activity relationship (SAR) analysis can guide the development of new drugs with enhanced efficacy and selectivity (Rahmouni et al., 2016).
Antimicrobial Properties :
- The synthesis of pyrimidine derivatives and their evaluation for antimicrobial activity suggest that compounds with similar structural frameworks may possess significant antimicrobial properties, warranting further investigation into their potential as antibacterial or antifungal agents (Rathod & Solanki, 2018).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of applications . Therefore, the future directions of “3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide” could potentially be in the development of new drugs.
properties
IUPAC Name |
3,6-dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-23-10-9-20-16(23)14(11-5-3-2-4-6-11)22-17(24)15-12(18)7-8-13(19)21-15/h2-10,14H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGKHQZEUUELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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